molecular formula C9H12O3 B14652456 3-(Methoxycarbonyl)-2-cycloheptenone CAS No. 42205-57-2

3-(Methoxycarbonyl)-2-cycloheptenone

Cat. No.: B14652456
CAS No.: 42205-57-2
M. Wt: 168.19 g/mol
InChI Key: GDTPFKPPIYKGSI-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-2-cycloheptenone (CAS Registry Number: 42205-57-2) is a medium-ring organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This molecule features a cycloheptenone ring system—a seven-membered ring with a ketone group—esterified with a methoxy group, making it a valuable building block in synthetic organic chemistry. Its core research value lies in its role as a substrate for studying base-catalyzed isomerizations and other ring transformation reactions, as demonstrated in studies of medium-ring cycloalkenones with electron-withdrawing substituents . The compound's structure allows it to participate in complex electrocyclic cascades and cyclization processes, which are fundamental for constructing intricate carbon skeletons and exploring pericyclic reaction mechanisms . Researchers employ this reagent in the development of novel synthetic methodologies, particularly in the diastereoselective construction of complex molecules via Mizoroki–Heck cyclizations and other transition-metal-catalyzed reactions . As a specialized synthetic intermediate, this compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that specific pricing, inventory status, and detailed safety data sheets for this product should be confirmed directly with the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42205-57-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-oxocycloheptene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-12-9(11)7-4-2-3-5-8(10)6-7/h6H,2-5H2,1H3

InChI Key

GDTPFKPPIYKGSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)CCCC1

Origin of Product

United States

Synthetic Methodologies for 3 Methoxycarbonyl 2 Cycloheptenone

Retrosynthetic Analysis of the Cycloheptenone Scaffold

Retrosynthetic analysis of 3-(methoxycarbonyl)-2-cycloheptenone suggests several key bond disconnections that lead to logical and synthetically accessible starting materials. The primary functionalities of the target molecule are the α,β-unsaturated ketone and the β-keto ester.

One common retrosynthetic approach for β-keto esters involves a disconnection of the α-carbonyl C-C bond, which points to an intramolecular Claisen (Dieckmann) condensation of a diester. In this case, disconnecting the C1-C7 bond and the C2-C3 double bond via functional group interconversion (FGI) leads to the saturated β-keto ester, methyl 2-oxocycloheptane-1-carboxylate. A further C-C disconnection of this cyclic β-keto ester suggests an acyclic precursor, specifically dimethyl pimelate (B1236862). This pathway is attractive due to the commercial availability of pimelic acid and its derivatives.

Another viable retrosynthetic strategy involves considering the α,β-unsaturated system as the result of a Michael addition. A disconnection across the C6-C7 bond could arise from an intramolecular Michael addition of a nucleophile onto an acceptor. This would involve an acyclic precursor with a nucleophilic carbon and an α,β-unsaturated ester or a related Michael acceptor.

Precursor-Based Synthetic Pathways to this compound

The synthesis of this compound can be achieved from both cyclic and acyclic precursors, with the latter being more extensively documented.

Approaches Utilizing Cycloheptene (B1346976) Derivatives as Starting Materials

While less common, synthetic routes can be envisioned starting from pre-formed cycloheptene rings. A plausible, though not widely reported, approach would involve the functionalization of cycloheptene. This could entail epoxidation of the double bond, followed by ring-opening and subsequent oxidation and esterification steps to install the required ketone and methoxycarbonyl groups. However, achieving the desired regioselectivity for the 1,2-dicarbonyl substitution pattern presents a significant synthetic challenge.

Synthetic Routes from Acyclic Precursors

The construction of the seven-membered ring from acyclic precursors is a more common and versatile strategy. Two prominent methods in this category are the Dieckmann condensation and ring-closing metathesis.

The Dieckmann condensation is an intramolecular base-catalyzed cyclization of a diester to form a β-keto ester. For the synthesis of the core cycloheptanone (B156872) ring, dimethyl pimelate is the logical starting material. The reaction is typically carried out in the presence of a strong base, such as sodium methoxide (B1231860) or sodium hydride, in an inert solvent. The initial product of this reaction is methyl 2-oxocycloheptane-1-carboxylate. Subsequent introduction of the double bond at the C2-C3 position can be achieved through various methods, such as α-bromination followed by dehydrobromination, to yield the target this compound. The Dieckmann condensation is particularly effective for the formation of five- and six-membered rings, but it has also been successfully applied to the synthesis of seven-membered rings, albeit sometimes with lower yields due to competing intermolecular reactions. organicreactions.orgpw.liveyoutube.comorganic-chemistry.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of medium-sized rings. rsc.orgpsu.edu A suitable acyclic diene precursor for the synthesis of a this compound derivative could be a substituted 1,8-nonadiene. The placement of the ester group and a protected ketone or its precursor on the acyclic chain would be crucial. Upon treatment with a ruthenium-based catalyst, such as Grubbs' catalyst, the diene would undergo intramolecular metathesis to form the seven-membered ring. Subsequent functional group manipulation would then lead to the final product.

Method Starting Material Key Reagents Intermediate Reference
Dieckmann CondensationDimethyl pimelateSodium methoxideMethyl 2-oxocycloheptane-1-carboxylate organicreactions.orgpw.liveorganic-chemistry.org
Ring-Closing MetathesisFunctionalized 1,8-nonadieneGrubbs' catalystSubstituted cycloheptene rsc.orgpsu.eduresearchgate.netnorthwestern.edu

Contemporary Methods in this compound Synthesis

Modern synthetic chemistry offers advanced catalytic methods for the construction of complex cyclic systems like cycloheptenones.

Catalytic Transformations in Cycloheptenone Annulation

Catalytic annulation reactions, particularly cycloaddition reactions, provide efficient pathways to seven-membered rings. sci-hub.senih.govacs.orgmdpi.comrsc.orgrsc.org

[5+2] Cycloaddition: This reaction involves the combination of a five-atom component and a two-atom component to form a seven-membered ring. For instance, the reaction of a vinylcyclopropane (B126155) (a five-atom component) with an alkyne or alkene (a two-atom component) in the presence of a transition metal catalyst (e.g., rhodium or iron) can lead to the formation of a cycloheptene ring. By choosing appropriately substituted starting materials, the this compound scaffold could be constructed.

[4+3] Cycloaddition: This powerful method for the synthesis of seven-membered rings involves the reaction of a four-atom diene with a three-atom allyl cation equivalent. The use of substituted furans as the diene component and oxyallyl cations generated in situ from α,α'-dihalo ketones are common strategies. This approach can provide rapid access to highly functionalized cycloheptenones.

Cycloaddition Type Reactant 1 (Atom Contribution) Reactant 2 (Atom Contribution) Catalyst/Promoter Reference
[5+2]VinylcyclopropaneAlkyne/AlkeneRhodium, Iron complexes acs.orgrsc.org
[4+3]Diene (e.g., furan)Oxyallyl cationLewis acids, bases sci-hub.senih.govrsc.org

Asymmetric Synthesis of this compound and its Chiral Analogues

The development of asymmetric syntheses to produce enantiomerically enriched this compound and its analogues is an area of active research. Strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, and chiral starting materials from the chiral pool.

An asymmetric Michael addition reaction could be employed to set the stereochemistry. nih.govnih.govbeilstein-journals.org An intramolecular Michael addition of a chiral enolate onto an α,β-unsaturated ester, where the chirality is induced by a chiral auxiliary or a chiral ligand on a metal catalyst, could lead to a chiral cyclic product.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines can catalyze the enantioselective intramolecular Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, which could be a viable strategy for constructing the chiral cycloheptenone ring.

Furthermore, asymmetric cycloaddition reactions , such as a chiral Lewis acid-catalyzed [4+3] cycloaddition, can provide a direct route to enantiomerically enriched cycloheptenones. nih.gov

Asymmetric Strategy Key Principle Potential Chiral Source Reference
Asymmetric Michael AdditionEnantioselective formation of a C-C bondChiral auxiliary, chiral ligand nih.govbeilstein-journals.org
OrganocatalysisUse of small chiral organic molecules as catalystsChiral secondary amines nih.gov
Asymmetric CycloadditionEnantioselective formation of the ring systemChiral Lewis acid nih.gov

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry and continuous manufacturing processes to the synthesis of this compound represents a modern approach to enhance reaction efficiency, safety, and scalability over traditional batch methods. While specific literature detailing a continuous flow synthesis for this particular cycloheptenone is limited, the principles of flow chemistry can be applied to its most common synthetic route, the Dieckmann condensation of diethyl pimelate.

A hypothetical continuous flow setup for the synthesis of this compound via Dieckmann condensation would typically involve the following stages:

Reagent Introduction: Two separate streams, one containing a solution of diethyl pimelate in a suitable solvent (e.g., tetrahydrofuran, toluene) and another with a strong base (e.g., sodium ethoxide in ethanol), are continuously pumped into the system.

Mixing: The reagent streams converge in a microreactor or a T-mixer, where rapid and efficient mixing occurs. This ensures a homogeneous reaction mixture and minimizes localized high concentrations of the base, which can prevent side reactions.

Reaction Coil: The mixture then flows through a heated, temperature-controlled coil reactor. The precise control over temperature and residence time (the time the reaction mixture spends in the coil) allows for optimization of the reaction conditions to maximize the yield of the desired β-keto ester intermediate.

In-line Quenching and Work-up: After the desired residence time, the reaction mixture is continuously quenched by introducing a stream of a weak acid. This is followed by in-line liquid-liquid extraction to separate the organic product from the aqueous phase.

Purification: The crude product stream can be directed through a continuous purification module, such as a column packed with a suitable stationary phase, to isolate the pure this compound.

The advantages of such a continuous process over batch synthesis are numerous. The superior heat and mass transfer in microreactors allows for better temperature control of the often exothermic Dieckmann condensation, leading to improved selectivity and safety. masterorganicchemistry.com The ability to precisely control reaction parameters also facilitates rapid optimization and can lead to higher yields and purity. flinders.edu.au Furthermore, the small reactor volumes inherent to flow chemistry minimize the amount of hazardous material present at any given time, significantly enhancing the safety of the process. amt.uk

Below is a hypothetical comparison of batch versus flow synthesis for the Dieckmann condensation of diethyl pimelate, illustrating the potential improvements.

ParameterBatch SynthesisFlow Chemistry Synthesis (Hypothetical)
Reaction TimeSeveral hours to overnightMinutes
Yield~70-80%>90%
Space-Time Yield (STY)LowHigh
SafetyHandling of large volumes of flammable solvents and strong basesMinimized reagent volumes, enhanced heat dissipation
ScalabilityDifficult, requires larger reactors and poses safety challengesEasily scalable by running the system for longer durations or by parallelization

Efficiency and Sustainability in this compound Synthesis

The efficiency and sustainability of a chemical synthesis are critical considerations in modern organic chemistry, guided by the principles of green chemistry. For the synthesis of this compound, these principles can be applied to evaluate and improve the traditional Dieckmann condensation route.

Several key metrics are used to quantify the "greenness" of a chemical process:

Atom Economy: Proposed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product. For the ideal Dieckmann condensation of diethyl pimelate (C₁₁H₂₀O₄) to this compound (C₉H₁₂O₃), the atom economy would be calculated as follows:

(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

In this case, the co-product is ethanol (B145695) (C₂H₅OH). A higher atom economy indicates a more efficient reaction with less waste generated.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process. The calculation includes everything that is not the final product, such as solvents, reagents, and by-products.

Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more sustainable process.

The traditional Dieckmann condensation often utilizes stoichiometric amounts of strong bases like sodium ethoxide and requires significant volumes of organic solvents for the reaction and subsequent work-up, leading to a relatively high E-Factor and PMI.

To improve the efficiency and sustainability of this compound synthesis, several strategies can be employed:

Catalytic Approaches: Replacing stoichiometric bases with catalytic systems would significantly improve the atom economy and reduce waste.

Greener Solvents: The use of more environmentally benign solvents or even solvent-free conditions, where feasible, can drastically lower the E-Factor and PMI.

The table below provides a hypothetical comparison of the green chemistry metrics for a traditional batch synthesis versus a potential improved synthesis of this compound.

MetricTraditional Batch Synthesis (Estimated)Improved/Flow Synthesis (Hypothetical)
Atom Economy~78%~78% (inherent to the reaction)
E-Factor25 - 100<10
Process Mass Intensity (PMI)26 - 101<11
Solvent UsageHighReduced/Recycled

By focusing on these green chemistry principles and employing modern synthetic methodologies like flow chemistry, the production of this compound can be made significantly more efficient and sustainable.

Chemical Reactivity and Transformation of 3 Methoxycarbonyl 2 Cycloheptenone

Electrophilic Character and Nucleophilic Reactivity of the Enone System

The conjugated system in 3-(Methoxycarbonyl)-2-cycloheptenone comprises the C=C double bond and the C=O double bond. Resonance delocalization of π-electrons results in a partial positive charge on both the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. libretexts.org This electronic distribution makes the molecule an excellent electrophile at these two positions, susceptible to attack by various nucleophiles. The competition between attack at the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition) is a key theme in its reactivity, largely governed by the nature of the attacking nucleophile. libretexts.org

Conjugate addition, also known as the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org In this process, a nucleophile adds to the β-carbon of the enone system. This reaction is generally favored by "soft" nucleophiles and reaction conditions that allow for thermodynamic control. libretexts.org The initial addition of the nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate, which is then protonated (typically during workup) to yield the 1,4-adduct. libretexts.orgwikipedia.org

A variety of nucleophiles can participate in conjugate addition with enone systems like this compound. These include:

Organocuprates: Reagents like lithium dialkylcuprates (Gilman reagents) are particularly effective for delivering alkyl or aryl groups via 1,4-addition to enones. libretexts.orgwikipedia.org

Enolates: Carbon nucleophiles derived from the deprotonation of β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters) are classic Michael donors. masterorganicchemistry.com Research on the closely related 2-formyl-2-cycloheptenone has demonstrated successful conjugate addition of dimethylmalonate. researchgate.net

Amines and Thiols: Soft heteroatom nucleophiles such as secondary amines and thiols readily undergo conjugate addition. libretexts.orgwikipedia.org

The general mechanism involves the attack of the nucleophile on the β-carbon, followed by tautomerization of the resulting enol to the more stable keto form. libretexts.org

Table 1: Examples of Nucleophiles for Conjugate Addition

Nucleophile Class Specific Example Expected Product Type
Organocuprates Lithium dimethylcuprate ((CH₃)₂CuLi) 3-Methyl-3-(methoxycarbonyl)cycloheptanone
Enolates Sodium diethyl malonate (NaCH(CO₂Et)₂) Diethyl 2-(3-oxo-2-(methoxycarbonyl)cycloheptyl)malonate
Amines Diethylamine (HN(Et)₂) 3-(Diethylamino)-3-(methoxycarbonyl)cycloheptanone
Thiols Thiophenol (PhSH) 3-(Phenylthio)-3-(methoxycarbonyl)cycloheptanone

Direct nucleophilic attack at the carbonyl carbon (1,2-addition) is also a possible reaction pathway. This mode of addition is typically favored by "hard," highly reactive nucleophiles and conditions that promote kinetic control, such as low temperatures. libretexts.orgmasterorganicchemistry.com Reagents that commonly favor 1,2-addition include organolithium and Grignard reagents. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, which upon protonation yields an alcohol.

In the case of this compound, 1,2-addition would lead to the formation of a tertiary allylic alcohol. Other reactions at the carbonyl center include reduction reactions. For instance, reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. The double bond may or may not be reduced depending on the specific reagent and reaction conditions used. Complete deoxygenation of the carbonyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org

Cycloaddition Reactions Involving this compound

The electron-deficient C=C double bond in this compound makes it an excellent participant in cycloaddition reactions, where it can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org As an α,β-unsaturated ketone, this compound is an activated, electron-poor dienophile, making it a good candidate for this reaction. Studies on the analogous compound 2-carbomethoxy-2-cyclohexenone have shown that it readily undergoes Diels-Alder reactions with various dienes under Lewis acid catalysis (e.g., stannic chloride). researchgate.net

When reacting with an unsymmetrical diene, the regioselectivity of the addition is a key consideration. The directing effects of the ketone and the methoxycarbonyl group on the dienophile influence the orientation of the addition. For normal electron-demand Diels-Alder reactions, the "ortho" and "para" products are typically favored. researchgate.net The reaction with 2-carbomethoxy-2-cyclohexenone and unsymmetrical dienes consistently yields adducts predicted by these rules. researchgate.net A similar reactivity pattern is expected for this compound.

Table 2: Predicted Regioselectivity in Diels-Alder Reactions

Diene Dienophile Predicted Major Regioisomer
Isoprene (2-methyl-1,3-butadiene) This compound "Para" adduct
Piperylene (1-methyl-1,3-butadiene) This compound "Ortho" adduct

In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the C=C bond of the cycloheptenone) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This class of reactions, often referred to as Huisgen cycloadditions, is a powerful tool for heterocycle synthesis. nih.gov The electron-deficient nature of the alkene in this compound enhances its reactivity toward electron-rich 1,3-dipoles.

Common 1,3-dipoles that could react with this substrate include:

Azides (R-N₃): Reaction with an organic azide (B81097) would yield a triazoline ring, which may subsequently rearrange or eliminate nitrogen. youtube.com

Nitrile Oxides (R-CNO): Cycloaddition with a nitrile oxide would produce an isoxazoline (B3343090) ring. youtube.com

Nitrones (R₂C=N⁺(R)-O⁻): This reaction would lead to the formation of an isoxazolidine (B1194047) ring. mdpi.com

These cycloadditions are typically concerted and proceed with high stereospecificity. wikipedia.org

Upon irradiation with ultraviolet (UV) light, the enone system of this compound can be electronically excited. This excited state can undergo cycloaddition reactions with other unsaturated molecules, most commonly alkenes, in a [2+2] cycloaddition to form a cyclobutane (B1203170) ring. This specific type of photochemical reaction between a carbonyl compound and an alkene is known as the Paterno-Büchi reaction. mdpi.com The reaction can occur intramolecularly if a suitable double bond is present elsewhere in the molecule, or intermolecularly with another alkene. These reactions can lead to complex polycyclic structures and are a valuable method in organic synthesis. rsc.org

Annulation and Ring-Forming Reactions with this compound

Annulation reactions, which involve the formation of a new ring onto an existing structure, are fundamental transformations in the synthesis of complex polycyclic molecules. This compound serves as a valuable substrate in such reactions, primarily through processes that leverage the reactivity of its enone system.

A prominent example of an annulation reaction involving this substrate is the Robinson annulation. This powerful method for forming a six-membered ring involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nrochemistry.comwikipedia.orgjk-sci.commasterorganicchemistry.comlibretexts.org In a typical sequence, the enolate of a ketone, acting as the Michael donor, adds to the β-carbon of the α,β-unsaturated system in this compound. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to furnish a bicyclo[5.4.0]undecenone derivative. The regioselectivity of the initial Michael addition is directed by the electron-withdrawing nature of the ketone and ester groups.

The general mechanism for the Robinson annulation is a two-step process. nrochemistry.com It begins with a Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This is followed by an intramolecular aldol condensation. masterorganicchemistry.com

Bicyclic systems, such as those derived from this compound, are important structural motifs in many natural products. The ability to construct these frameworks efficiently through annulation reactions is a testament to the synthetic utility of this cycloheptenone derivative.

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions, leading to structurally diverse products. These transformations often involve the carbocyclic framework and can be induced by thermal, photochemical, or chemical means.

One notable rearrangement is the Favorskii rearrangement, which is characteristic of α-halo ketones and leads to ring contraction. ddugu.ac.innrochemistry.comwikipedia.orgsynarchive.comorganic-chemistry.org Halogenation of the saturated ketone derived from this compound at the α-position would yield a substrate primed for this rearrangement. Treatment of this α-halo ketone derivative with a base, such as an alkoxide, would induce the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic attack and ring opening to afford a ring-contracted cyclohexanecarboxylic acid derivative. The reaction proceeds with the expulsion of the halide ion and results in a product with a smaller ring size.

Photochemical rearrangements are also a key feature of cycloalkenones. While specific studies on this compound are not extensively detailed in readily available literature, related cycloheptenone systems are known to undergo [2+2] cycloadditions and other photochemically induced skeletal reorganizations. rsc.orgbg.ac.rsacs.orgnih.gov These reactions can lead to the formation of bicyclic or cage-like structures.

Functional Group Interconversions on the Cycloheptenone Ring

The functional groups present in this compound—the ketone, the carbon-carbon double bond, and the methoxycarbonyl group—can be selectively transformed to introduce new functionality and expand the synthetic utility of the molecule.

Reduction Reactions: The carbonyl group and the alkene can be selectively reduced. Catalytic hydrogenation or the use of metal hydride reagents can lead to different products depending on the reaction conditions.

Carbonyl Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation preserves the α,β-unsaturation and the ester group.

Conjugate Reduction: To reduce the carbon-carbon double bond while leaving the carbonyl group intact, conjugate reduction methods are employed. Reagents such as lithium in liquid ammonia (B1221849) (Birch reduction) or specific catalytic hydrogenation conditions can achieve this transformation, yielding the corresponding saturated β-keto ester. thieme-connect.dechem-station.com

Alkylation Reactions: The presence of the ketone allows for the formation of an enolate, which can then be alkylated. Deprotonation at the α'-position (C4) with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate that can react with various electrophiles, such as alkyl halides, to introduce substituents on the cycloheptane (B1346806) ring. libretexts.orgnih.govuwo.ca

Hydrolysis and Decarboxylation: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Subsequent heating of the resulting β-keto acid can lead to decarboxylation, affording 2-cycloheptenone. This sequence provides a route to the parent enone from its more functionalized derivative.

Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for a variety of transformations on this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. The enolate of this compound can potentially participate in palladium-catalyzed α-arylation reactions with aryl halides, leading to the introduction of an aryl group at the C4 position. organic-chemistry.orgberkeley.edursc.orgnih.govberkeley.edu

Copper-Catalyzed Reactions: Copper catalysts are particularly effective for conjugate addition reactions. beilstein-journals.orgbeilstein-journals.orgrsc.orgnih.govorganic-chemistry.org Organocuprates, formed from organolithium or Grignard reagents and a copper(I) salt, can add to the β-position of the enone system in a 1,4-fashion. This allows for the introduction of a wide range of alkyl, vinyl, and aryl groups at the C3 position of the corresponding saturated ketone.

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their efficacy in hydrogenation reactions. rsc.orgrsc.orgorganic-chemistry.org Asymmetric hydrogenation of the carbon-carbon double bond in this compound using a chiral rhodium catalyst could provide a route to enantiomerically enriched saturated β-keto esters.

Mechanistic Investigations of 3 Methoxycarbonyl 2 Cycloheptenone Reactions

Elucidation of Reaction Pathways

The reaction pathways of 3-(methoxycarbonyl)-2-cycloheptenone are diverse, with significant research focusing on cycloadditions, rearrangements, and the foundational Dieckmann condensation for its synthesis.

One key reaction pathway for related cycloheptenones is photochemical isomerization. researchgate.netnih.govnih.govthieme-connect.comrsc.org Upon direct irradiation or in the presence of a triplet sensitizer, cyclohept-2-enone-3-carboxylic acid, a closely related analogue, undergoes a cis-trans isomerization. researchgate.netnih.govthieme-connect.com The initial cis-isomer is excited to a triplet state, which then converts to a highly strained and reactive trans-isomer. researchgate.netnih.gov This transient trans-isomer can then be trapped in subsequent reactions, such as Diels-Alder cycloadditions. researchgate.netnih.gov This photochemical pathway is a fundamental process for accessing different stereochemical outcomes and further functionalization of the cycloheptenone ring.

The synthesis of the this compound ring system itself is often achieved through an intramolecular Dieckmann condensation. pw.liveorganic-chemistry.orglibretexts.orgwikipedia.orgchemistrysteps.com This base-catalyzed reaction involves the cyclization of a linear diester. The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group. pw.livelibretexts.orgwikipedia.org Subsequent elimination of the alkoxide group yields the cyclic β-keto ester. pw.livelibretexts.orgwikipedia.org The stability of the resulting seven-membered ring influences the efficiency of this pathway. pw.live

Furthermore, the reactivity of the β-keto ester functionality in this compound allows for various other reaction pathways. The α-protons are acidic and can be removed by a base to form a nucleophilic enolate, which can then participate in alkylation and condensation reactions. nih.govyoutube.com

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly density functional theory (DFT), plays a pivotal role in elucidating the transition states and reaction energetics of reactions involving complex molecules like this compound. e3s-conferences.orgarxiv.orgucsb.eduyoutube.com While specific studies on this exact molecule are not prevalent, the principles can be applied to understand its reactivity.

Transition state calculations help in understanding the feasibility of a reaction pathway by determining the activation energy. e3s-conferences.orgucsb.edu For instance, in a cycloaddition reaction, computational models can predict the geometries and energies of the transition states for different modes of addition (e.g., endo vs. exo), thereby explaining the observed stereoselectivity. uchicago.edu The pathway with the lower activation energy will be the kinetically favored one.

The energetics of the Dieckmann condensation can also be modeled to understand the factors influencing ring formation. The stability of the reactants, intermediates, transition states, and products can be calculated to provide a comprehensive energy profile of the reaction. This analysis can help in optimizing reaction conditions to favor the formation of the desired seven-membered ring over competing intermolecular reactions.

Below is a representative data table illustrating the kind of information that can be obtained from transition state analysis for a hypothetical reaction of a cycloheptenone derivative.

Reaction StepSpeciesΔH‡ (kcal/mol)ΔG‡ (kcal/mol)
Step 1Reactant → Transition State 125.328.1
Step 2Intermediate → Transition State 215.817.5
OverallReactant → Product-10.2 (ΔH)-12.5 (ΔG)

This table is illustrative and provides hypothetical energy values for a multi-step reaction.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. acs.orgwikipedia.orgias.ac.inresearchgate.netresearchgate.net By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), the position of the label in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

In the context of rearrangements of cycloheptenone systems, isotopic labeling can distinguish between different mechanistic possibilities. For example, if a skeletal rearrangement is proposed, labeling a specific carbon atom in the starting material and then determining its location in the product can confirm or refute the proposed pathway.

For the Dieckmann condensation leading to this compound, deuterium (B1214612) labeling could be employed to probe the enolate intermediate. By conducting the reaction in a deuterated solvent with a non-deuterated base, the incorporation of deuterium at the α-carbon would provide evidence for the formation of the enolate at that position.

The following table outlines how isotopic labeling could be used to investigate the mechanism of a hypothetical base-catalyzed isomerization of this compound.

Labeled AtomPosition in ReactantExpected Position in Product (if mechanism is correct)Analytical Technique
¹³CCarbonyl of the esterCarbonyl of the ester¹³C NMR Spectroscopy
²H (D)C4 positionC4 or C2 position depending on enolate formation²H NMR Spectroscopy, Mass Spectrometry
¹⁸OCarbonyl of the ketoneCarbonyl of the ketoneMass Spectrometry

Spectroscopic Probes for Reaction Intermediates

The direct detection and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. youtube.comnih.govrsc.org Various spectroscopic techniques are employed to observe these often short-lived species.

In the study of the photochemical isomerization of cycloheptenones, time-resolved spectroscopic methods are particularly valuable. For instance, step-scan Fourier-transform infrared (FTIR) spectroscopy has been used to detect the transient trans-isomer of cyclohept-2-enone-3-carboxylic acid, which has a lifetime of only 130 microseconds in dichloromethane (B109758) at room temperature. researchgate.netnih.gov This direct observation provides strong evidence for its role as a key intermediate in the photochemical reaction pathway.

For reactions that proceed at a slower pace, in-situ monitoring by nuclear magnetic resonance (NMR) spectroscopy can be used to observe the formation and consumption of intermediates. For example, in the Dieckmann condensation, it might be possible to detect the enolate intermediate under specific conditions, such as low temperatures, to slow down the reaction rate.

The table below summarizes spectroscopic techniques that could be applied to study intermediates in reactions of this compound.

Spectroscopic MethodPotential Intermediate to be DetectedKey Information Provided
Time-resolved IR/UV-Vis SpectroscopyTriplet state in photochemical reactionsLifetime and absorption characteristics of the excited state
Step-Scan FTIR Spectroscopytrans-cycloheptenone isomerVibrational frequencies of the transient isomer
In-situ NMR SpectroscopyEnolate intermediate in base-catalyzed reactionsStructural information and concentration changes over time
Mass SpectrometryTrapped intermediatesMass-to-charge ratio of intermediates captured by a trapping agent

Derivatives and Analogues of 3 Methoxycarbonyl 2 Cycloheptenone

Synthetic Approaches to Structurally Modified Cycloheptenones

The synthesis of structurally modified cycloheptenones, including derivatives of 3-(methoxycarbonyl)-2-cycloheptenone, involves a variety of organic reactions that allow for the introduction of diverse functional groups and structural motifs. These methods are crucial for creating libraries of compounds for further study.

One common strategy involves the modification of pre-existing cycloheptenone cores. For instance, the carbonyl group and the α,β-unsaturated system are reactive sites for numerous transformations. Aldol (B89426) condensations can be performed at the methyl group of a 3-acetylcycloheptenone precursor to introduce new carbon-carbon bonds. mdpi.com Another approach is the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds, which provides an efficient route to 1,3-diene compounds. organic-chemistry.org This method could be adapted to introduce unsaturation into the cycloheptenone ring.

Ring-forming reactions are also fundamental to the synthesis of novel cycloheptenone derivatives. An efficient and regioselective ytterbium(III) triflate-promoted palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides has been developed to produce seven-membered ring N- and O-heterocycles in excellent yields under aerobic conditions. organic-chemistry.org Furthermore, reactions involving the insertion of acetylenes into a carbon-carbon single bond, facilitated by isocyanide additives, can be employed under mild conditions to construct the medium-sized ring system. organic-chemistry.org

The table below summarizes various synthetic routes that can be applied to the synthesis of modified cycloheptenones.

Reaction Type Reagents and Conditions Description Potential Application
Palladium-Catalyzed Cross-CouplingVinyl boronic acids, cyclic α-diazocarbonyl compounds, Palladium catalystForms 1,3-diene systems through migratory insertion of a palladium carbene. organic-chemistry.orgIntroduction of conjugated systems to the cycloheptenone ring.
Oxidative Cyclizationγ-heteroalkenyl β-keto amides, Yb(OTf)₃, Palladium catalyst, Aerobic conditionsForms seven-membered N- and O-heterocycles. organic-chemistry.orgSynthesis of heterocyclic analogues of cycloheptenone.
Acetylene (B1199291) Insertion1,3-dicarbonyl cyclic compounds, acetylenes, [ReBr(CO)₃(thf)]₂ catalystInserts an acetylene unit into a C-C bond to form the medium-sized ring. organic-chemistry.orgConstruction of the core cycloheptenone ring with embedded functionality.
[3+2] CycloadditionThiocarbonyl ylides and α,β-unsaturated compoundsA method to synthesize functionalized five-membered sulfur-containing rings. researchgate.netCould be adapted for the synthesis of thia-analogues.

These synthetic strategies provide a robust toolkit for chemists to generate a diverse array of cycloheptenone derivatives, enabling the systematic exploration of structure-activity relationships.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound and its derivatives are significantly influenced by the electronic and steric properties of substituents on the cycloheptenone ring. ucsb.edu These effects are critical in determining the outcome of chemical reactions and the molecule's interaction with biological targets. Substituents can alter the electron density of the ring, thereby affecting its nucleophilicity or electrophilicity. lumenlearning.com

Substituent effects are broadly categorized into inductive and resonance effects. ucsb.edu

Inductive Effects: These are transmitted through sigma bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups, such as halogens or nitro groups, decrease the electron density of the ring, making it less reactive towards electrophiles. Conversely, electron-donating groups, like alkyl groups, increase the electron density and enhance reactivity.

Resonance Effects: These occur in conjugated systems where electrons can be delocalized through pi orbitals. Substituents with lone pairs (e.g., -OH, -OR) can donate electron density to the ring via resonance (+R effect), activating the ring towards electrophilic attack. lumenlearning.comstpeters.co.in Groups with pi bonds to electronegative atoms (e.g., -C=O, -NO₂) withdraw electron density by resonance (-R effect), deactivating the ring. stpeters.co.in

In the context of this compound, the methoxycarbonyl group is an electron-withdrawing group, which deactivates the double bond towards electrophilic addition but activates it for nucleophilic conjugate addition. The placement of additional substituents can further modulate this reactivity. For example, an electron-donating group at the C4 or C7 position could increase the nucleophilicity of the enone system.

The regioselectivity of reactions is also governed by substituent effects. In electrophilic aromatic substitution, activating groups are typically ortho, para-directors, while deactivating groups are meta-directors. stpeters.co.inlibretexts.org While the cycloheptenone ring is not aromatic, similar principles apply to addition reactions, where substituents can direct incoming reagents to specific positions based on electronic stabilization of reaction intermediates. For instance, the yield of azulene (B44059) derivatives from the reaction of 2H-cyclohepta[b]furan-2-ones is highly dependent on the nature of the substituent on the seven-membered ring. mdpi.com Strong electron-withdrawing groups at the 3-position are often required for the reaction to proceed successfully. mdpi.com

The following table details the expected effects of various substituent types on the reactivity of a cycloheptenone ring.

Substituent Type Example Groups Electronic Effect Effect on Reactivity towards Electrophiles Effect on Reactivity towards Nucleophiles (Conjugate Addition)
Strongly Activating-OH, -OR, -NH₂+R >> -IIncreasesDecreases
Moderately Activating-OCOR, -NHCOR+R > -IIncreasesDecreases
Weakly Activating-Alkyl, -Phenyl+IIncreasesDecreases
Weakly Deactivating-F, -Cl, -Br, -I-I > +RDecreasesIncreases
Moderately Deactivating-C(=O)R, -SO₃H, -CN-I, -RDecreasesIncreases
Strongly Deactivating-NO₂, -NR₃⁺-I, -RDecreasesIncreases

Understanding these substituent effects is paramount for the rational design of synthetic routes and for predicting the chemical behavior of novel this compound derivatives.

Applications of 3 Methoxycarbonyl 2 Cycloheptenone in Complex Molecule Synthesis

Role as a Key Building Block in Total Synthesis

While specific total syntheses employing 3-(Methoxycarbonyl)-2-cycloheptenone are not extensively documented in readily available literature, its structural motifs are present in numerous complex natural products. The cycloheptane (B1346806) core is a key feature of various terpenoids, particularly guaianolides and pseudoguaianolides, which possess a bicyclo[5.3.0]decane skeleton. The reactivity of this compound makes it an attractive starting point for the assembly of such bicyclic systems.

The α,β-unsaturated ketone functionality serves as a handle for conjugate additions, allowing for the introduction of various substituents at the C3 position. This is a crucial step in building molecular complexity and establishing key stereocenters. Furthermore, the ketone and ester functionalities can be manipulated to introduce further functionality or to facilitate ring-closing or ring-expanding reactions.

Table 1: Potential Transformations of this compound in Total Synthesis

Reaction Type Reagent/Conditions Potential Outcome Relevance to Total Synthesis
Michael Addition Organocuprates, enamines, etc. Functionalization at C3 Introduction of side chains, stereocenter formation
Robinson Annulation Methyl vinyl ketone or equivalent Formation of a fused six-membered ring Construction of bicyclic and tricyclic systems
Diels-Alder Reaction Dienes Formation of bridged bicyclic systems Access to complex polycyclic frameworks

Strategies for Natural Product Synthesis Utilizing this compound

The synthesis of natural products containing a bicyclo[5.3.0]decane core, such as the guaianolides, often involves the construction of the seven-membered ring at a late stage. However, a strategy commencing with a pre-formed cycloheptenone ring, such as that in this compound, offers a convergent approach.

One key strategy involves an intramolecular Michael addition. By attaching a suitable nucleophilic side chain to the cycloheptenone core, a subsequent intramolecular conjugate addition can lead to the formation of a fused five-membered ring, thus generating the bicyclo[5.3.0]decane skeleton. The methoxycarbonyl group can play a crucial role in activating the Michael acceptor and can be later modified or removed as needed.

Another powerful approach is the use of tandem reactions. A sequence initiated by a Michael addition to the C3 position could be followed by an intramolecular aldol (B89426) condensation, effectively a Robinson annulation on a seven-membered ring, to construct a fused ring system. Such tandem sequences are highly efficient in rapidly building molecular complexity from simple starting materials.

Table 2: Strategic Application of this compound in Natural Product Synthesis

Target Natural Product Class Key Synthetic Strategy Role of this compound
Guaianolides Intramolecular Michael Addition Precursor to the bicyclo[5.3.0]decane core
Pseudoguaianolides Tandem Michael-Aldol Reaction Formation of the fused 5,7-ring system

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